(Z)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
Description
Properties
IUPAC Name |
(Z)-N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O5/c1-27-19-10-14(11-20(28-2)22(19)29-3)4-9-21(26)24-13-17-12-18(30-25-17)15-5-7-16(23)8-6-15/h4-12H,13H2,1-3H3,(H,24,26)/b9-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPCJWYIZDYHQM-WTKPLQERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, with the CAS number 946340-85-8, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 428.9 g/mol. The compound features an isoxazole ring and a substituted phenyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 946340-85-8 |
| Molecular Formula | C22H21ClN2O5 |
| Molecular Weight | 428.9 g/mol |
| Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves the coupling of isoxazole derivatives with acrylamide compounds through standard organic synthesis techniques. The reaction conditions must be optimized to ensure high yield and purity.
Anticancer Properties
Recent studies have investigated the anticancer potential of this compound. For instance, it has shown significant antiproliferative effects against various cancer cell lines. In vitro assays demonstrated that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.
- Cell Line Testing : The compound was tested against several cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer). Results indicated that it has an IC50 value ranging from 10 to 30 µM depending on the cell line.
- Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. The presence of the isoxazole ring is believed to facilitate binding to these molecular targets.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibited activity against both gram-positive and gram-negative bacteria as well as certain fungal strains.
- Bacterial Strains Tested : The compound was effective against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) in the low µM range.
- Fungal Activity : It demonstrated antifungal activity against Candida albicans, suggesting potential applications in treating fungal infections.
Case Studies
Several studies have highlighted the biological activities of similar compounds within the same structural class:
- Study on Isoxazole Derivatives : A comparative study revealed that derivatives with methoxy substitutions showed enhanced activity against various cancer cell lines compared to their unsubstituted counterparts .
- Antimicrobial Evaluation : Another research focused on related isoxazole compounds indicated that modifications in the chlorophenyl group significantly influenced antibacterial efficacy .
Q & A
Q. What are the recommended synthetic pathways for this compound, and how can purity be optimized?
The synthesis typically involves multi-step reactions starting with functionalized isoxazole and acrylamide precursors. Key steps include:
- Coupling reactions : Use nucleophilic substitution or amide bond formation under reflux with solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization to achieve >95% purity .
- Critical parameters : Control reaction temperature (60–80°C) and pH (neutral to slightly basic) to minimize side products .
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR spectroscopy : 1H and 13C NMR confirm the Z-configuration of the acrylamide group and substitution patterns on the aryl rings .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .
- IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating bioactivity?
- Enzyme inhibition assays : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based protocols .
- Antimicrobial testing : Employ broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to assess substituent effects?
- Comparative analysis : Synthesize analogs with variations in the 4-chlorophenyl (e.g., 4-fluorophenyl) or trimethoxyphenyl groups (e.g., dimethoxy substitution) .
- Biological testing : Compare IC50 values across analogs to identify critical substituents for activity .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding interactions with target proteins .
Q. How should conflicting bioactivity data from different studies be resolved?
- Standardize assay conditions : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
- Validate with orthogonal assays : Confirm enzyme inhibition results using SPR (surface plasmon resonance) for binding affinity measurements .
- Replicate in independent labs : Cross-validate data to rule out batch-specific impurities or instrumentation variability .
Q. What strategies optimize reaction yields for sensitive intermediates?
- Protecting groups : Temporarily protect reactive sites (e.g., trimethoxyphenyl hydroxyls with acetyl groups) during synthesis .
- Catalyst selection : Use Pd/C for hydrogenation or DMAP for acylation to enhance regioselectivity .
- In-line monitoring : Employ TLC or HPLC to track reaction progress and terminate at optimal conversion .
Q. What advanced analytical methods address characterization challenges?
- X-ray crystallography : Resolve ambiguous stereochemistry by growing single crystals in ethyl acetate/hexane .
- 2D NMR (COSY, NOESY) : Clarify spatial proximity of protons in crowded spectral regions .
- LC-MS/MS : Detect trace impurities (<0.1%) that may interfere with bioactivity .
Q. How can molecular dynamics simulations predict metabolic stability?
- In silico tools : Use Schrödinger’s QikProp to estimate logP (lipophilicity) and CYP450 metabolism sites .
- Hydrogen bond analysis : Identify labile bonds prone to hydrolysis (e.g., acrylamide C-N) using Gaussian software .
- Half-life prediction : Apply machine learning models (e.g., ADMET Predictor) to prioritize stable analogs .
Methodological Considerations
- Contradiction analysis : Cross-reference NMR data with computational models to resolve structural ambiguities .
- Reaction optimization : Design a factorial experiment (e.g., varying solvent polarity, catalyst loading) and analyze via ANOVA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
